2-amino-5-methyl-1H-quinazolin-4-one
Description
2-Amino-5-methyl-1H-quinazolin-4-one is a heterocyclic compound featuring a quinazolinone core, a bicyclic structure comprising fused benzene and pyrimidine rings. The amino group at position 2 and the methyl substituent at position 5 distinguish it from other quinazolinone derivatives. This compound is synthesized via multi-step reactions, including cyclization of 2-methyl-benzoxazin-4-one with semicarbazide, followed by Mannich reactions to introduce secondary amines . Quinazolinones are pharmacologically significant due to their diverse biological activities, such as anti-inflammatory, antimicrobial, and enzyme-inhibitory properties .
Properties
IUPAC Name |
2-amino-5-methyl-1H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-5-3-2-4-6-7(5)8(13)12-9(10)11-6/h2-4H,1H3,(H3,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPKALMHHISYAFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(=NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=CC=C1)NC(=NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “2-amino-5-methyl-1H-quinazolin-4-one” involves specific chemical reactions and conditions. The detailed synthetic route includes the use of various reagents and catalysts under controlled temperature and pressure conditions. The exact steps and conditions for the synthesis are typically documented in scientific literature and patents.
Industrial Production Methods: Industrial production of compound “2-amino-5-methyl-1H-quinazolin-4-one” requires scaling up the laboratory synthesis process. This involves optimizing the reaction conditions to ensure high yield and purity of the compound. Industrial methods may also include continuous flow processes and the use of advanced reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: Compound “2-amino-5-methyl-1H-quinazolin-4-one” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s functional groups and the reagents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the presence of suitable leaving groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Compound “2-amino-5-methyl-1H-quinazolin-4-one” has a wide range of applications in scientific research:
Chemistry: It is used as a reagent or intermediate in organic synthesis.
Biology: The compound may be studied for its biological activity and interactions with biomolecules.
Medicine: Potential therapeutic applications are explored, including its role as a drug candidate or in drug delivery systems.
Industry: It can be used in the development of new materials, catalysts, or as a component in industrial processes.
Mechanism of Action
The mechanism of action of compound “2-amino-5-methyl-1H-quinazolin-4-one” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic and industrial applications.
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural and Functional Comparisons
Key Differences in Physicochemical Properties
- Thiazol-4(5H)-one analogues (e.g., compounds 6a–j in ) exhibit lower molecular weights (~250–300 Da) and higher polarity due to the thiazole ring, favoring aqueous solubility .
- Synthetic Accessibility: The Mannich reaction used for 2-amino-5-methyl-1H-quinazolin-4-one allows modular introduction of secondary amines, whereas thiazol-4(5H)-ones require benzaldehyde condensations under mild conditions .
Pharmacokinetic Considerations
- Metabolic Stability: The quinazolinone scaffold generally exhibits moderate metabolic stability due to cytochrome P450 interactions. Substitutions at position 2 (e.g., amino groups) may reduce oxidative degradation compared to thiazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
